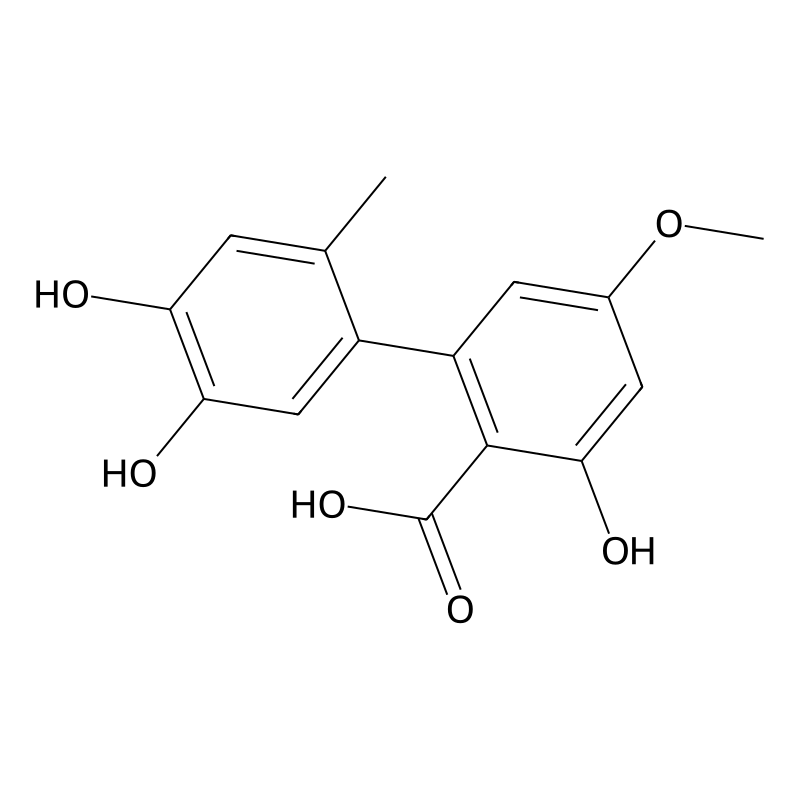

Altenusin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial activity

Studies have shown Altenusin to have antifungal and antibacterial properties []. This has led to research into its potential use as a natural preservative or disinfectant.

Antioxidant activity

As a polyphenol, Altenusin exhibits antioxidant properties in cell studies []. Researchers are investigating its potential role in preventing or mitigating oxidative stress-related conditions.

Biological effects

Altenusin has been shown to have various effects on cell lines, including inhibiting the growth of some cancer cells []. However, more research is needed to understand the mechanisms behind these effects and their potential applications.

Important to Note:

- Research on Altenusin is still in its early stages. More studies are needed to fully understand its safety and efficacy for any potential applications.

Altenusin is a biphenyl derivative and a nonsteroidal microbial metabolite originally isolated from the fungus Alternaria sp.. It exhibits a wide range of biological activities, including antifungal, antioxidant, and anti-diabetic properties. Altenusin has been identified as a selective agonist of the farnesoid X receptor (FXR), with significant effects on various signaling pathways, particularly in renal cells where it mitigates epithelial-mesenchymal transition (EMT) induced by transforming growth factor beta 1 (TGF-β1) .

Altenusin exhibits notable biological activities:

- Antifungal Activity: Altenusin demonstrates strong antifungal effects against clinical strains of Paracoccidioides brasiliensis, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 31.2 µg/mL .

- Neuroprotective Effects: It acts as a potent activator of nuclear factor-erythroid 2-related factor 2 (Nrf2), providing protection against oxidative stress in neuronal cells .

- Anti-Diabetic Properties: Altenusin inhibits α-glucosidase and pancreatic lipase, which are critical in carbohydrate metabolism .

- Renal Protective Effects: It reduces renal fibrosis by antagonizing the TGF-β/Smad signaling pathway, indicating potential therapeutic applications in chronic kidney diseases .

Altenusin has several potential applications:

- Pharmaceuticals: Due to its antifungal and anti-diabetic properties, altenusin may be developed into therapeutic agents for treating infections and metabolic disorders.

- Research: Its role as an FXR agonist positions it as a candidate for studies related to liver diseases and metabolic syndromes.

- Agriculture: Given its antifungal properties, it could be explored as a natural pesticide or fungicide.

Studies indicate that altenusin interacts with multiple biological targets:

- It modulates the TGF-β/Smad signaling pathway, showcasing its ability to influence cellular processes related to fibrosis and EMT .

- Altenusin has been shown to affect the cell wall synthesis in fungi, suggesting mechanisms for its antifungal activity .

- Its interaction with various enzymes highlights its potential utility in drug design targeting specific metabolic pathways .

Several compounds share structural or functional similarities with altenusin. Here are some notable examples:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Alternariol | Alternaria species | Antifungal | Exhibits cytotoxicity against cancer cells |

| Citrinin | Penicillium species | Nephrotoxic | Known for its toxicity in animals |

| Aflatoxin B1 | Aspergillus flavus | Carcinogenic | Strongly associated with liver cancer |

| Fumonisin B1 | Fusarium species | Neurotoxic | Linked to equine leukoencephalomalacia |

Altenusin is unique due to its specific action on the FXR pathway and its broad spectrum of biological activities, making it a versatile compound for further research and application development.

Altenusin biosynthesis is fundamentally orchestrated by the polyketide synthase pathway, representing a paradigmatic example of fungal secondary metabolite production. The central enzyme in this biosynthetic cascade is Polyketide Synthase I (PksI), which functions as a multidomain iterative type I reducing polyketide synthase [1]. This enzyme catalyzes the initial and most critical step in altenusin formation by assembling a heptaketide backbone through sequential condensation reactions [2] [3].

The PksI enzyme exhibits a characteristic modular architecture typical of fungal polyketide synthases, containing essential domains including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains [1]. The biosynthetic process initiates with the loading of acetyl-coenzyme A as the starter unit, followed by the sequential incorporation of six malonyl-coenzyme A extender units to generate the polyketide backbone [2]. This process follows the classical polyketide assembly mechanism where the growing chain is handed between thiol groups through trans-acylation reactions, ultimately yielding alternariol as the primary product [4].

A distinctive feature of altenusin biosynthesis is the subcellular localization of PksI, which contains a peroxisomal targeting sequence type 1 (PTS1) at its carboxy-terminus [1]. This targeting signal directs the enzyme to peroxisomes, indicating that the initial steps of altenusin biosynthesis occur within these specialized organelles. This compartmentalization is consistent with other fungal secondary metabolite pathways and may provide metabolic advantages by concentrating substrates and intermediates while segregating potentially toxic intermediates from cytoplasmic processes [1].

The polyketide synthase-mediated mechanism demonstrates remarkable efficiency in producing the core structural framework of altenusin. The enzyme's iterative nature allows for the controlled assembly of the polyketide chain through seven condensation cycles, each involving decarboxylative condensation of malonyl-coenzyme A with the growing chain [2]. The precise control of chain length and the specific reductive modifications at each cycle ultimately determine the final structure of the polyketide product.

Gene Cluster Organization and Regulatory Elements

The altenusin biosynthetic gene cluster exemplifies the typical organization of fungal secondary metabolite clusters, spanning approximately 15 kilobases and containing six core genes that work in concert to produce altenusin and related compounds [3] [5]. The cluster is strategically located on a small chromosome of less than 2.0 megabases, a characteristic feature of fungal secondary metabolite gene clusters that facilitates their horizontal transfer and evolutionary mobility [2].

The gene cluster architecture consists of the core polyketide synthase gene (pksI) flanked by tailoring enzyme genes including an O-methyltransferase (omtI), a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI) [3] [5]. Each of these genes contributes specific enzymatic activities that modify the core alternariol structure to produce the diverse array of related compounds including altenusin, alternariol monomethyl ether, and altenuene [3].

The regulatory architecture of the cluster is governed by the transcription factor AohR, which serves as the master regulator of the entire biosynthetic pathway [5] [6]. AohR belongs to the fungal-specific family of transcriptional regulators and exhibits characteristics typical of secondary metabolite cluster regulators, including a DNA-binding domain and transcriptional activation capabilities [1]. The expression of AohR is coordinated with the biosynthetic genes, and its activity directly influences the transcriptional output of the entire cluster [6].

Gene expression within the cluster follows a coordinated temporal pattern, with peak expression occurring during the late exponential to early stationary growth phases when secondary metabolite production is typically maximal [1]. This temporal regulation ensures that altenusin biosynthesis occurs when the fungal cells have sufficient resources and metabolic capacity to support the energetically demanding polyketide synthesis process. The cluster genes exhibit co-expression patterns, indicating that they are subject to similar regulatory controls and respond to common environmental and physiological signals [5].

The regulatory elements within the cluster include promoter regions that contain binding sites for AohR and potentially other transcription factors that respond to environmental conditions such as nutrient availability, pH, and oxidative stress [1]. These regulatory sequences ensure that altenusin biosynthesis is appropriately timed and responsive to cellular conditions that favor secondary metabolite production.

Enzymatic Modifications and Tailoring Reactions

The conversion of the core alternariol structure to altenusin involves a sophisticated series of enzymatic modifications catalyzed by tailoring enzymes within the biosynthetic gene cluster [2] [3]. These tailoring reactions demonstrate the remarkable chemical diversity that can be generated from a single polyketide backbone through the action of specialized enzymes.

The initial tailoring reaction is mediated by O-methyltransferase (OmtI), which catalyzes the methylation of alternariol to produce alternariol monomethyl ether (AME) [3]. This methylation reaction represents a common modification in fungal secondary metabolism and serves to alter the biological activity and physicochemical properties of the parent compound. The methyltransferase utilizes S-adenosyl-L-methionine as the methyl donor and exhibits specificity for the hydroxyl group at the 9-position of alternariol [2].

The subsequent modification involves the FAD-dependent monooxygenase (MoxI), which catalyzes the hydroxylation of alternariol monomethyl ether to produce 4-hydroxy-alternariol monomethyl ether [3]. This oxygenation reaction introduces additional hydroxyl functionality that serves as a crucial intermediate for further transformations. The monooxygenase requires molecular oxygen and NADH or NADPH as cofactors, representing a typical cytochrome P450-independent oxygenation mechanism [2].

The critical step in altenusin formation is catalyzed by the short-chain dehydrogenase (SdrI), which opens the lactone ring of the hydroxylated intermediate [2] [3]. This ring-opening reaction is essential for the subsequent structural rearrangements that lead to altenusin formation. The dehydrogenase likely utilizes NAD+ or NADP+ as cofactors and may involve the formation of a ketone intermediate that undergoes further reduction.

The final tailoring reaction in the altenusin pathway is mediated by the extradiol dioxygenase (DoxI), which catalyzes the rotation of the C-ring and subsequent lactonization to form the final altenusin structure [2]. This enzyme represents a unique type of dioxygenase that facilitates complex structural rearrangements through the coordinated cleavage and formation of carbon-carbon and carbon-oxygen bonds. The dioxygenase requires α-ketoglutarate as a cofactor and produces succinate and carbon dioxide as byproducts.

The sequential action of these tailoring enzymes demonstrates the importance of enzymatic order and specificity in secondary metabolite biosynthesis. Each enzyme recognizes specific structural features of its substrate and catalyzes highly specific transformations that would be difficult or impossible to achieve through chemical synthesis [3]. The coordinated expression and activity of these enzymes ensure the efficient conversion of the core polyketide structure to the final bioactive altenusin compound.

Metabolic Engineering Approaches for Enhanced Yield

The enhancement of altenusin production through metabolic engineering represents a multifaceted approach that targets various levels of cellular regulation and metabolism [7] [8]. These strategies leverage our understanding of the biosynthetic pathway and regulatory mechanisms to achieve significant improvements in compound yield and production efficiency.

Gene overexpression strategies represent the most direct approach to enhancing altenusin production. Overexpression of the core polyketide synthase gene (pksI) has been demonstrated to increase alternariol and related compound production by 2-5 fold in various fungal systems [1]. Similarly, overexpression of the regulatory gene (aohR) leads to enhanced transcription of the entire gene cluster, resulting in coordinated increases in all biosynthetic enzymes [5] [6]. The effectiveness of this approach stems from the fact that polyketide synthase expression often represents a rate-limiting step in secondary metabolite production.

Chromatin remodeling approaches offer a particularly powerful strategy for enhancing altenusin production by targeting the epigenetic regulation of the biosynthetic gene cluster [9]. Treatment with histone deacetylase inhibitors such as suberoylanilide hydroxamic acid (SAHA) can increase secondary metabolite production by 3-10 fold through the activation of normally silent gene clusters [10]. This approach is particularly effective for fungal secondary metabolites because their gene clusters are often located in heterochromatic regions that are transcriptionally repressed under standard culture conditions [9].

Ribosome engineering represents an innovative approach that targets the translational machinery to enhance secondary metabolite production [9]. The introduction of streptomycin resistance mutations in ribosomal proteins can lead to 5-10 fold increases in secondary metabolite production by altering the efficiency of translation for specific mRNA targets. This approach has been successfully applied to various fungal systems and offers the advantage of being relatively simple to implement while providing broad effects on secondary metabolism.

Fermentation optimization strategies focus on optimizing culture conditions to maximize altenusin production [8] [11]. These approaches typically involve systematic optimization of medium composition, pH, temperature, aeration, and agitation conditions. Response surface methodology and other statistical approaches have been used to identify optimal conditions that can increase production by 2-3 fold while remaining cost-effective for large-scale implementation [8]. The optimization of carbon and nitrogen sources, along with the timing of nutrient addition, can significantly influence the metabolic flux through the altenusin biosynthetic pathway.

Heterologous expression systems offer unique advantages for altenusin production by providing controlled environments for pathway reconstruction [3] [5]. The successful expression of the altenusin biosynthetic gene cluster in Aspergillus oryzae demonstrates the feasibility of this approach and provides a platform for further optimization. Heterologous systems allow for the elimination of competing pathways and the optimization of host metabolism specifically for altenusin production.

Metabolic flux analysis and systems biology approaches are emerging as powerful tools for identifying bottlenecks and optimization targets in altenusin biosynthesis [7]. These approaches involve comprehensive analysis of metabolite levels, gene expression, and enzyme activities to identify rate-limiting steps and metabolic constraints. By understanding the metabolic network surrounding altenusin biosynthesis, it becomes possible to engineer more effective modifications that address multiple bottlenecks simultaneously.

The total synthesis of Altenusin has been achieved through sophisticated synthetic strategies that leverage palladium-catalyzed cross-coupling reactions as the central methodology for constructing the characteristic biphenyl framework [1] [2] [3]. The most successful synthetic approach was developed by Cudaj and Podlech, who accomplished the total synthesis in nine steps with an overall yield of 69% [1] [2].

Strategic Approach and Retrosynthetic Analysis

The synthetic strategy begins with acetal-protected phloroglucinic acid and 6-bromopiperonal as starting materials, with the longest linear sequence consisting of five steps [1] [2] [3]. This approach demonstrates the power of convergent synthesis, where two complex fragments are joined through a key coupling reaction to form the target molecule.

The retrosynthetic analysis reveals that Altenusin can be disconnected at the central biaryl bond, leading to two aromatic fragments that can be coupled via Suzuki cross-coupling methodology [1] [2]. This disconnection strategy is particularly effective because it allows for the independent preparation and functionalization of each aromatic ring system before the crucial coupling step.

Suzuki Coupling Conditions and Optimization

The key Suzuki coupling reaction was optimized to achieve high efficiency in constructing the central biaryl bond [1] [2] [3]. The optimal conditions employed palladium(II) acetate as the catalyst, cesium carbonate as the base, and S-Phos as the phosphine ligand [3]. This combination proved crucial for achieving the desired coupling with 81% yield [3].

The choice of S-Phos as the ligand was particularly important, as this bulky, electron-rich phosphine ligand is known to facilitate challenging coupling reactions involving sterically hindered substrates [3]. The combination of Pd(OAc)₂ and S-Phos creates an active catalytic system capable of promoting oxidative addition, transmetallation, and reductive elimination steps efficiently [4] [5].

Mechanistic Considerations

The Suzuki coupling mechanism follows the classic catalytic cycle involving three primary steps: oxidative addition, transmetallation, and reductive elimination [4] [5] [6]. In the oxidative addition step, the palladium(0) complex undergoes insertion into the carbon-halogen bond of the aryl halide component, forming a palladium(II) intermediate [4] [5].

The transmetallation step involves the transfer of the organic group from the boronic acid to the palladium center, facilitated by the basic conditions provided by cesium carbonate [4] [5]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the new carbon-carbon bond that creates the biphenyl linkage [4] [5] [6].

Synthetic Efficiency and Scalability

The developed synthetic route demonstrates excellent efficiency with a 69% overall yield across nine steps, representing an average yield of approximately 87% per step [1] [2]. This level of efficiency is particularly noteworthy given the complexity of the target molecule and the challenging nature of the key coupling reaction.

The scalability of the synthesis is enhanced by the use of readily available starting materials and well-established reaction conditions [1] [2]. The acetal-protected phloroglucinic acid and 6-bromopiperonal starting materials can be prepared on multi-gram scales using standard synthetic protocols.

Protection-Deprotection Schemes in Benzofuran Systems

Protection and deprotection strategies play a crucial role in the synthesis of Altenusin and related compounds, particularly when dealing with the multiple hydroxyl groups and the carboxylic acid functionality present in the molecule [1] [2] [7] [8].

Acetal Protection of Phloroglucinic Acid

The synthesis begins with the protection of phloroglucinic acid using acetal formation [1] [2]. This protection strategy is essential because the multiple hydroxyl groups in phloroglucinic acid would otherwise interfere with subsequent synthetic transformations. Acetal protection provides excellent stability under basic and neutral conditions while allowing for selective deprotection under acidic conditions [8].

The acetal protecting groups serve multiple functions in the synthetic sequence. They prevent unwanted side reactions during the coupling steps, maintain the correct substitution pattern on the aromatic ring, and can be selectively removed at the appropriate stage in the synthesis [8] [7].

Benzyl Ether Protection Strategies

Benzyl ether protection represents another critical aspect of the synthetic strategy [1] [2] [9]. Benzyl groups are introduced to protect hydroxyl functionalities that must remain unreactive during the key coupling steps. The choice of benzyl ethers is particularly advantageous because they are stable under the basic conditions required for Suzuki coupling while being readily removable through catalytic hydrogenolysis [9].

The benzyl protection is typically achieved using benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate [9]. These conditions ensure complete conversion of the hydroxyl groups to their corresponding benzyl ethers while avoiding side reactions.

Orthogonal Protection Strategies

The synthesis of Altenusin requires the use of orthogonal protecting groups that can be selectively removed under different conditions [10] [7]. This approach allows for the sequential unveiling of functional groups at specific stages of the synthesis, enabling complex multi-step transformations without interference between different reactive sites.

For example, acetal groups can be removed under acidic conditions without affecting benzyl ethers, while benzyl ethers can be cleaved through catalytic hydrogenolysis without disturbing other protecting groups [8] [10] [7]. This orthogonality is essential for achieving high selectivity and efficiency in complex natural product synthesis.

Deprotection Methodologies

The final stages of Altenusin synthesis require careful deprotection protocols to reveal the natural product with all functional groups intact [1] [2]. The deprotection of benzyl ethers is typically accomplished through catalytic hydrogenolysis using palladium on carbon in the presence of hydrogen gas [9].

Interestingly, the researchers discovered that when the final deprotection involving benzyl ether cleavage was performed in a less polar solvent, the biaryl mycotoxin Altenusin was obtained instead of the expected alterlactone [1] [2]. This observation highlights the importance of reaction conditions in determining the final product outcome and demonstrates the subtle factors that can influence the course of complex synthetic transformations.

Stereochemical Control in Biphenyl Bond Formation

The stereochemical aspects of biphenyl synthesis present unique challenges and opportunities for control, particularly in the context of Altenusin and related natural products [11] [12] [13] [14].

Conformational Analysis of Biphenyl Systems

Biphenyl compounds exhibit complex conformational behavior due to the restricted rotation around the central carbon-carbon bond connecting the two aromatic rings [11] [15]. The preferred conformation is typically a twisted structure rather than a planar or perpendicular arrangement, resulting from a balance between attractive forces (conjugation and hyperconjugation) and repulsive forces (steric interactions) [11].

Computational studies have revealed that the π-conjugation effect contributes 46.4 kJ/mol to the stability of planar biphenyl, while σ-π* hyperconjugation provides 36.4 kJ/mol of stabilization in the perpendicular structure [11]. However, steric repulsion contributes 17.1 kJ/mol of destabilization, which is higher than the ethane rotational barrier and highlights the significant repulsion between adjacent carbon-carbon bonds and ortho-hydrogen atoms [11].

Atropisomerism and Axial Chirality

In highly substituted biphenyl systems, such as those found in Altenusin derivatives, atropisomerism can become significant [12] [13] [14]. This phenomenon occurs when the rotation around the biaryl axis is sufficiently restricted to allow for the isolation of individual stereoisomers at room temperature.

The development of stereoselective biaryl coupling methods has become an important area of research, with various approaches being explored to control the absolute configuration of the newly formed axis [12] [13] [14]. These methods include the use of chiral ligands, chiral auxiliaries, and asymmetric catalysis to induce enantioselectivity in the coupling reaction.

Steric and Electronic Factors

The stereochemical outcome of biphenyl formation is influenced by both steric and electronic factors [11] [16] [17]. Steric hindrance from substituents in the ortho positions can significantly affect the preferred conformation and the ease of rotation around the biaryl axis [11] [15].

Electronic effects also play a crucial role, particularly when electron-withdrawing or electron-donating groups are present on the aromatic rings [11] [16]. These effects can influence the efficiency of the coupling reaction and may lead to preferential formation of one atropisomer over another.

Strategies for Stereochemical Control

Several strategies have been developed for achieving stereochemical control in biphenyl synthesis [12] [13] [17] [14]. The lactone concept developed by Bringmann and coworkers represents one of the most successful approaches for the stereoselective synthesis of axially chiral biaryl natural products [14].

This strategy involves the intramolecular coupling of ester-prefixed molecular portions to give configurationally unstable biaryl lactones, followed by their stereoselective ring cleavage through dynamic kinetic resolution [14]. This approach allows for the selective formation of either atropisomer from the same lactone precursor, providing exceptional flexibility in accessing different stereoisomers.

Derivatization Approaches for Structure-Activity Studies

The development of Altenusin derivatives has become an important research area, driven by the desire to understand structure-activity relationships and to develop compounds with improved biological properties [18] [19] [20] [21].

Systematic Structural Modifications

Structure-activity relationship studies have focused on systematic modifications of different functional groups within the Altenusin framework [18] [19] [20]. These modifications include methylation of hydroxyl groups, esterification of the carboxylic acid, introduction of heterocyclic rings, and reduction of aromatic systems.

Hydroxyl group methylation represents one of the most straightforward modifications, typically achieved using methylating agents such as methyl iodide in the presence of a base [18]. This modification can significantly alter the compound's solubility, bioavailability, and biological activity profile.

Heterocyclic Ring Incorporation

The incorporation of heterocyclic rings into the Altenusin framework has led to the discovery of novel bioactive compounds [18] [19] [21]. For example, the synthesis of altenusin-thiazole hybrids (altenusinoides A and B) has been achieved through innovative cyclization reactions that fuse thiazole rings with the basic Altenusin structure [18] [19] [21].

These hybrid compounds possess an unusual 6/6/5 fused skeleton core and represent the first examples of such structural motifs isolated from natural sources [18] [19] [21]. The biological evaluation of these compounds has revealed significant DPPH free-radical-scavenging activities with IC₅₀ values ranging from 10.7 to 100.6 μM [18] [19] [21].

Decarboxylation and Reduction Strategies

Decarboxylation of Altenusin to give decarboxyaltenusin represents another important structural modification [22]. This transformation can be achieved through various methods, including thermal decarboxylation and decarboxylative coupling reactions. The resulting compound often exhibits altered biological activity profiles compared to the parent natural product.

Reduction strategies have also been employed to generate saturated analogues of Altenusin [22]. These modifications can involve the reduction of aromatic rings, double bonds, or carbonyl groups, leading to compounds with significantly different three-dimensional structures and biological activities.

Advanced Synthetic Modifications

More sophisticated modifications involve the introduction of complex functional groups or the creation of dimeric structures [18] [20]. For example, researchers have synthesized compounds containing multiple Altenusin units connected through various linkers, creating molecules with potentially enhanced biological activities.

The synthesis of fluorinated analogues has also been explored as a means of improving metabolic stability and altering physicochemical properties [18]. Fluorine substitution can dramatically affect the compound's lipophilicity, hydrogen bonding capabilities, and resistance to metabolic degradation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Phaopongthai J, Wiyakrutta S, Meksuriyen D, Sriubolmas N, Suwanborirux K. Azole-synergistic anti-candidal activity of altenusin, a biphenyl metabolite of the endophytic fungus Alternaria alternata isolated from Terminalia chebula Retz. J Microbiol. 2013 Dec;51(6):821-8. doi: 10.1007/s12275-013-3189-3. Epub 2013 Dec 19. PubMed PMID: 24385360.

3: Cota BB, Rosa LH, Caligiorne RB, Rabello AL, Almeida Alves TM, Rosa CA, Zani CL. Altenusin, a biphenyl isolated from the endophytic fungus Alternaria sp., inhibits trypanothione reductase from Trypanosoma cruzi. FEMS Microbiol Lett. 2008 Aug;285(2):177-82. doi: 10.1111/j.1574-6968.2008.01221.x. Epub 2008 Jun 28. PubMed PMID: 18557945.

4: Nakanishi S, Toki S, Saitoh Y, Tsukuda E, Kawahara K, Ando K, Matsuda Y. Isolation of myosin light chain kinase inhibitors from microorganisms: dehydroaltenusin, altenusin, atrovenetinone, and cyclooctasulfur. Biosci Biotechnol Biochem. 1995 Jul;59(7):1333-5. PubMed PMID: 7670197.

5: Zheng Z, Zhao Z, Li S, Lu X, Jiang M, Lin J, An Y, Xie Y, Xu M, Shen W, Guo GL, Huang Y, Li S, Zhang X, Xie W. Altenusin, a Nonsteroidal Microbial Metabolite, Attenuates Nonalcoholic Fatty Liver Disease by Activating the Farnesoid X Receptor. Mol Pharmacol. 2017 Oct;92(4):425-436. doi: 10.1124/mol.117.108829. Epub 2017 Jul 24. PubMed PMID: 28739572; PubMed Central PMCID: PMC5588546.

6: Zwickel T, Klaffke H, Richards K, Rychlik M. Development of a high performance liquid chromatography tandem mass spectrometry based analysis for the simultaneous quantification of various Alternaria toxins in wine, vegetable juices and fruit juices. J Chromatogr A. 2016 Jul 15;1455:74-85. doi: 10.1016/j.chroma.2016.04.066. Epub 2016 May 6. PubMed PMID: 27283097.

7: Chua SW, Cornejo A, van Eersel J, Stevens CH, Vaca I, Cueto M, Kassiou M, Gladbach A, Macmillan A, Lewis L, Whan R, Ittner LM. The Polyphenol Altenusin Inhibits in Vitro Fibrillization of Tau and Reduces Induced Tau Pathology in Primary Neurons. ACS Chem Neurosci. 2017 Apr 19;8(4):743-751. doi: 10.1021/acschemneuro.6b00433. Epub 2017 Jan 12. PubMed PMID: 28067492.

8: Sun J, Awakawa T, Noguchi H, Abe I. Induced production of mycotoxins in an endophytic fungus from the medicinal plant Datura stramonium L. Bioorg Med Chem Lett. 2012 Oct 15;22(20):6397-400. doi: 10.1016/j.bmcl.2012.08.063. Epub 2012 Aug 24. PubMed PMID: 22967766.

9: Xiao J, Zhang Q, Gao YQ, Tang JJ, Zhang AL, Gao JM. Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach and their antifungal, antibacterial, antioxidant, and cytotoxic activities. J Agric Food Chem. 2014 Apr 23;62(16):3584-90. doi: 10.1021/jf500054f. Epub 2014 Apr 9. PubMed PMID: 24689437.

10: de Souza GD, Mithöfer A, Daolio C, Schneider B, Rodrigues-Filho E. Identification of Alternaria alternata mycotoxins by LC-SPE-NMR and their cytotoxic effects to soybean (Glycine max) cell suspension culture. Molecules. 2013 Feb 26;18(3):2528-38. doi: 10.3390/molecules18032528. PubMed PMID: 23442929.

11: Wang QX, Bao L, Yang XL, Guo H, Yang RN, Ren B, Zhang LX, Dai HQ, Guo LD, Liu HW. Polyketides with antimicrobial activity from the solid culture of an endolichenic fungus Ulocladium sp. Fitoterapia. 2012 Jan;83(1):209-14. doi: 10.1016/j.fitote.2011.10.013. Epub 2011 Oct 28. PubMed PMID: 22061662.

12: Abreu LM, Costa SS, Pfenning LH, Takahashi JA, Larsen TO, Andersen B. Chemical and molecular characterization of Phomopsis and Cytospora-like endophytes from different host plants in Brazil. Fungal Biol. 2012 Feb;116(2):249-60. doi: 10.1016/j.funbio.2011.11.008. Epub 2011 Nov 23. PubMed PMID: 22289771.

13: Noser J, Schneider P, Rother M, Schmutz H. Determination of six Alternaria toxins with UPLC-MS/MS and their occurrence in tomatoes and tomato products from the Swiss market. Mycotoxin Res. 2011 Nov;27(4):265-71. doi: 10.1007/s12550-011-0103-x. Epub 2011 Jun 22. PubMed PMID: 23605928.

14: Uchida R, Tomoda H, Dong Y, Omura S. Alutenusin, a specific neutral sphingomyelinase inhibitor, produced by Penicillium sp. FO-7436. J Antibiot (Tokyo). 1999 Jun;52(6):572-4. PubMed PMID: 10470682.

15: Komai SI, Hosoe T, Itabashi T, Nozawa K, Yaguchi T, Fukushima K, Kawai KI. New penicillide derivatives isolated from Penicillium simplicissimum. J Nat Med. 2006 Jul;60(3):185-190. doi: 10.1007/s11418-005-0028-9. Epub 2006 Apr 14. PubMed PMID: 29435879.

16: Singh SB, Jayasuriya H, Dewey R, Polishook JD, Dombrowski AW, Zink DL, Guan Z, Collado J, Platas G, Pelaez F, Felock PJ, Hazuda DJ. Isolation, structure, and HIV-1-integrase inhibitory activity of structurally diverse fungal metabolites. J Ind Microbiol Biotechnol. 2003 Dec;30(12):721-31. Epub 2004 Jan 9. PubMed PMID: 14714192.

17: Kjer J, Wray V, Edrada-Ebel R, Ebel R, Pretsch A, Lin W, Proksch P. Xanalteric acids I and II and related phenolic compounds from an endophytic Alternaria sp. isolated from the mangrove plant Sonneratia alba. J Nat Prod. 2009 Nov;72(11):2053-7. doi: 10.1021/np900417g. PubMed PMID: 19835393.

18: Hickert S, Hermes L, Marques LMM, Focke C, Cramer B, Lopes NP, Flett B, Humpf HU. Alternaria toxins in South African sunflower seeds: cooperative study. Mycotoxin Res. 2017 Nov;33(4):309-321. doi: 10.1007/s12550-017-0290-1. Epub 2017 Jul 28. PubMed PMID: 28755328.

19: Andersen B, Smedsgaard J, Jørring I, Skouboe P, Pedersen LH. Real-time PCR quantification of the AM-toxin gene and HPLC qualification of toxigenic metabolites from Alternaria species from apples. Int J Food Microbiol. 2006 Sep 1;111(2):105-11. Epub 2006 Aug 4. PubMed PMID: 16890318.

20: Puntscher H, Kütt ML, Skrinjar P, Mikula H, Podlech J, Fröhlich J, Marko D, Warth B. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. Anal Bioanal Chem. 2018 Jul;410(18):4481-4494. doi: 10.1007/s00216-018-1105-8. Epub 2018 May 16. PubMed PMID: 29766221; PubMed Central PMCID: PMC6021461.